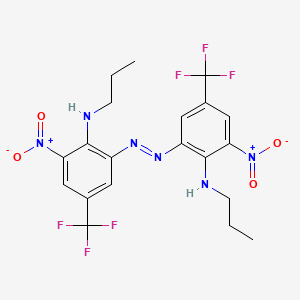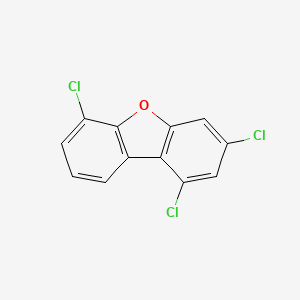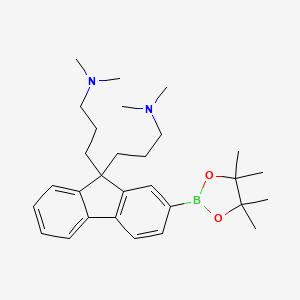
Benzenamine, 2,2'-azobis(6-nitro-N-propyl-4-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 2,2’-azobis(6-nitro-N-propyl-4-(trifluoromethyl)- is a complex organic compound with the molecular formula C20H20F6N6O4 and a molecular weight of 522.401019 . This compound is characterized by the presence of nitro groups, trifluoromethyl groups, and an azobis linkage, making it a unique and versatile molecule in various chemical applications.
Métodos De Preparación
The synthesis of Benzenamine, 2,2’-azobis(6-nitro-N-propyl-4-(trifluoromethyl)- involves multiple steps, including nitration, diazotization, and coupling reactions. The general synthetic route can be summarized as follows:
Diazotization: The amino group of benzenamine is converted into a diazonium salt using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt is then coupled with another aromatic amine to form the azobis linkage.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity .
Análisis De Reacciones Químicas
Benzenamine, 2,2’-azobis(6-nitro-N-propyl-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Coupling Reactions: The azobis linkage can participate in coupling reactions with other aromatic compounds to form larger, more complex molecules.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium methoxide, and various solvents like ethanol and dichloromethane .
Aplicaciones Científicas De Investigación
Benzenamine, 2,2’-azobis(6-nitro-N-propyl-4-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, 2,2’-azobis(6-nitro-N-propyl-4-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the azobis linkage can undergo cleavage to release reactive intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Benzenamine, 2,2’-azobis(6-nitro-N-propyl-4-(trifluoromethyl)- can be compared with other similar compounds, such as:
Benzenamine, N-propyl-: This compound lacks the azobis linkage and nitro groups, making it less reactive in certain chemical reactions.
Benzenamine, 4-propyl-: Similar to N-propyl-benzenamine, but with the propyl group in a different position, affecting its reactivity and applications.
Benzenamine, N,N-dimethyl-4-nitro-: Contains a nitro group and dimethylamino groups, making it useful in different chemical and biological applications.
The uniqueness of Benzenamine, 2,2’-azobis(6-nitro-N-propyl-4-(trifluoromethyl)- lies in its combination of functional groups, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
69145-32-0 |
|---|---|
Fórmula molecular |
C20H20F6N6O4 |
Peso molecular |
522.4 g/mol |
Nombre IUPAC |
2-nitro-6-[[3-nitro-2-(propylamino)-5-(trifluoromethyl)phenyl]diazenyl]-N-propyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C20H20F6N6O4/c1-3-5-27-17-13(7-11(19(21,22)23)9-15(17)31(33)34)29-30-14-8-12(20(24,25)26)10-16(32(35)36)18(14)28-6-4-2/h7-10,27-28H,3-6H2,1-2H3 |
Clave InChI |
MBVYYAKNHLRTGO-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)N=NC2=C(C(=CC(=C2)C(F)(F)F)[N+](=O)[O-])NCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt](/img/structure/B13409459.png)








